Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound featuring a benzo[d]thiazole core. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The benzo[d]thiazole moiety is known for its diverse biological activities, making this compound a valuable subject for research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to their diverse biological activities . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate typically involves the formation of the benzo[d]thiazole ring system followed by functionalization at specific positions. One common method involves the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzo[d]thiazole intermediate is then subjected to further reactions to introduce the carboxamido and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for new medications.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzothiazole: This compound shares the benzo[d]thiazole core but differs in its functional groups, leading to different chemical and biological properties.
2-Methylbenzothiazole: Another related compound with a simpler structure, often used as a starting material for more complex derivatives.
Benzothiazole: The parent compound of the benzo[d]thiazole family, serving as a fundamental building block for various derivatives.
Uniqueness
Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is unique due to its dual benzo[d]thiazole rings and specific functional groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from simpler benzo[d]thiazole derivatives.
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c1-23-16(22)10-3-5-12-14(7-10)25-17(19-12)20-15(21)9-2-4-11-13(6-9)24-8-18-11/h2-8H,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJDWLTUIYFFCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.